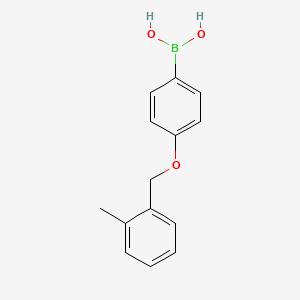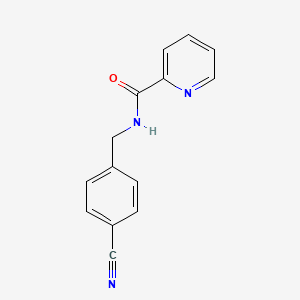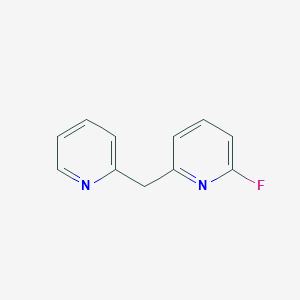![molecular formula C19H21ClN2O2S B14126176 Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dihydrothieno pyridine ring, and a propenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves multiple steps, including the formation of the thieno pyridine ring, the introduction of the chlorophenoxy group, and the attachment of the propenylamino group. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Ethanone, 1-(3-chloro-4-methoxyphenyl)-
- Ethanone, 1-(2,4-dichlorophenyl)-
- Ethanone, 1-(2,4-dihydroxyphenyl)-
Comparison
Compared to these similar compounds, Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- is unique due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C19H21ClN2O2S |
|---|---|
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-9-21-12-19(23)22-10-7-18-16(8-11-25-18)17(22)13-24-15-5-3-14(20)4-6-15/h2-6,8,11,17,21H,1,7,9-10,12-13H2 |
Clé InChI |
JVYIBORKSLBZQA-UHFFFAOYSA-N |
SMILES canonique |
C=CCNCC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B14126093.png)
![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14126098.png)


![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)
![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)




![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)
